

TG-003: A Potent Modulator of Alternative Splicing Through CLK Inhibition

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Compound of Interest

Compound Name: TG-003

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TG-003 is a small molecule inhibitor with high potency and selectivity for the Cdc2-like kinase (CLK) family, particularly CLK1 and CLK4. By competitively binding to the ATP-binding pocket of these kinases, **TG-003** effectively prevents the phosphorylation of serine/arginine-rich (SR) proteins, crucial regulators of pre-mRNA splicing. This inhibition leads to significant alterations in alternative splicing events, making **TG-003** a valuable tool for studying splicing regulation and a potential therapeutic agent for diseases driven by aberrant splicing. This guide provides a comprehensive overview of the mechanism of action of **TG-003**, detailed experimental protocols for its study, and quantitative data on its activity.

Introduction

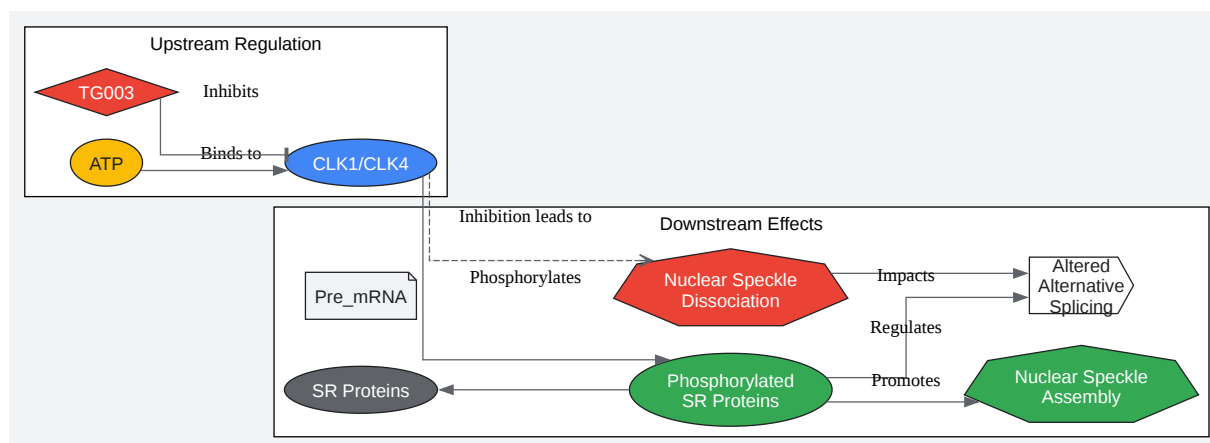
Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the production of multiple distinct mRNA transcripts, and consequently protein isoforms, from a single gene. This intricate mechanism is tightly regulated by a host of splicing factors, among which the serine/arginine-rich (SR) proteins play a pivotal role. The phosphorylation state of SR proteins, controlled by kinases such as the Cdc2-like kinase (CLK) family, is critical for their function in spliceosome assembly and splice site selection.^[1] Dysregulation of this process is implicated in a wide range of human diseases, including cancer and neurodegenerative disorders.

TG-003 has emerged as a potent and selective inhibitor of the CLK family of kinases.[1] Its ability to modulate the phosphorylation of SR proteins and thereby alter alternative splicing patterns has made it an invaluable chemical probe for dissecting the complexities of splicing regulation. Furthermore, its potential to correct aberrant splicing events has generated significant interest in its therapeutic applications.

Mechanism of Action

The primary mechanism of action of **TG-003** is the inhibition of CLK family kinases. It acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the transfer of a phosphate group to its substrates, the SR proteins.[2]

Signaling Pathway of **TG-003** Action:



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Caption: **TG-003** inhibits CLK1/4, preventing SR protein phosphorylation and altering splicing.

The key steps in the mechanism of action are:

- Inhibition of CLK Kinases: **TG-003** directly inhibits the catalytic activity of CLK1 and CLK4.[\[1\]](#)
- Reduction of SR Protein Phosphorylation: This inhibition prevents the phosphorylation of multiple serine residues within the arginine/serine-rich (RS) domains of SR proteins.[\[2\]](#)
- Alteration of SR Protein Function: Hypophosphorylated SR proteins exhibit altered subcellular localization, often leading to their accumulation in nuclear speckles, and have a reduced ability to recruit spliceosomal components to pre-mRNA.[\[1\]](#)
- Modulation of Alternative Splicing: The change in SR protein activity leads to a shift in splice site selection, resulting in the inclusion or exclusion of specific exons in the mature mRNA.[\[3\]](#)

Quantitative Data

The inhibitory activity of **TG-003** against various kinases has been determined through in vitro kinase assays.

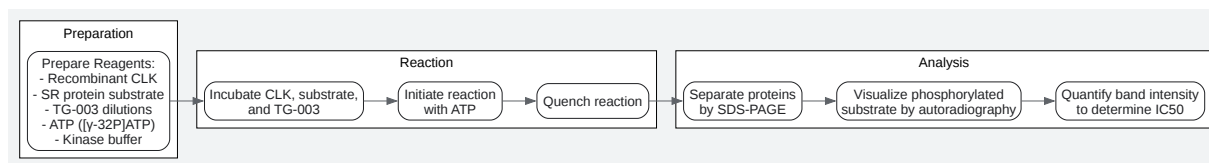
Kinase	IC50 (nM)	Reference
CLK1	20	[1]
CLK2	200	[1]
CLK3	>10,000	[1]
CLK4	15	[1]
DYRK1A	24	[1]
DYRK1B	34	

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to measure the inhibitory effect of **TG-003** on CLK kinase activity.

Experimental Workflow:



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Caption: Workflow for in vitro kinase assay to determine **TG-003** IC50.

Materials:

- Recombinant human CLK1 or CLK4
- SR protein substrate (e.g., recombinant ASF/SF2)
- **TG-003**
- [γ-32P]ATP
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- SDS-PAGE gels
- Phosphorimager or X-ray film

Procedure:

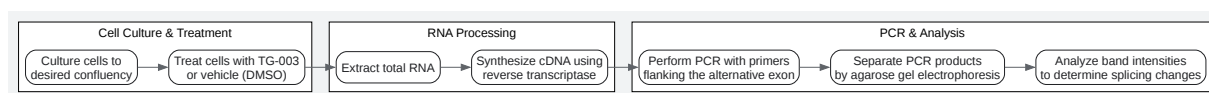
- Prepare serial dilutions of **TG-003** in DMSO.
- In a microcentrifuge tube, combine the recombinant CLK kinase, SR protein substrate, and the desired concentration of **TG-003** in kinase buffer.
- Pre-incubate the mixture at 30°C for 10 minutes.

- Initiate the kinase reaction by adding [γ - 32 P]ATP.
- Incubate the reaction at 30°C for 30 minutes.
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the phosphorylated substrate.
- Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cellular Alternative Splicing Assay (RT-PCR)

This protocol is used to assess the effect of **TG-003** on the alternative splicing of a specific gene in cultured cells.

Experimental Workflow:



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Caption: Workflow for analyzing alternative splicing changes using RT-PCR.

Materials:

- Cell line of interest (e.g., HeLa, HEK293)
- Cell culture medium and supplements
- **TG-003**

- RNA extraction kit
- Reverse transcriptase and associated reagents for cDNA synthesis
- PCR primers flanking the alternatively spliced exon of the target gene
- Taq DNA polymerase and PCR buffer
- Agarose gel and electrophoresis equipment

Procedure:

- Seed cells in appropriate culture plates and allow them to adhere and grow.
- Treat the cells with various concentrations of **TG-003** or vehicle (DMSO) for the desired time period.
- Isolate total RNA from the cells using a commercial kit.
- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
- Perform PCR using primers that flank the alternatively spliced exon of interest.
- Separate the PCR products on an agarose gel.
- Visualize the bands corresponding to the different splice isoforms and quantify their relative abundance to determine the effect of **TG-003** on splicing.[\[4\]](#)

Western Blot for Phosphorylated SR Proteins

This protocol allows for the detection of changes in the phosphorylation status of SR proteins in response to **TG-003** treatment.

Materials:

- Cell line of interest
- **TG-003**

- Lysis buffer containing phosphatase inhibitors
- Primary antibodies specific for phosphorylated SR proteins (e.g., anti-phospho-SR [mAb 104]) and total SR proteins
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Treat cells with **TG-003** as described in the RT-PCR protocol.
- Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody that recognizes the phosphorylated form of a specific SR protein or a pan-phospho-SR antibody.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total SR protein.^[2]

Conclusion

TG-003 is a powerful research tool for investigating the role of CLK kinases and SR protein phosphorylation in the regulation of alternative splicing. Its high potency and selectivity make it suitable for both in vitro and in-cell studies. The experimental protocols provided in this guide offer a starting point for researchers aiming to explore the effects of **TG-003** on their specific biological systems. Further investigation into the therapeutic potential of **TG-003** and other CLK inhibitors is warranted for a variety of diseases characterized by splicing dysregulation.

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